N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(2-methylimidazol-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-13-17-9-11-20(13)12-10-19-16(22)15(21)18-8-7-14-5-3-2-4-6-14/h5,9,11H,2-4,6-8,10,12H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPQUJHCJYXNCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide is a synthetic compound with the molecular formula C16H24N4O2 and a molecular weight of 304.394 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications. The following sections summarize its biological activity, including mechanisms of action, case studies, and relevant research findings.
The compound's structure features a cyclohexene ring and an imidazole moiety, which are significant for its interaction with biological targets. Its IUPAC name is N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(2-methylimidazol-1-yl)ethyl]oxamide, indicating the presence of two distinct functional groups that may influence its pharmacological properties.
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antitumor Activity : Compounds containing imidazole rings have been studied for their ability to enhance the efficacy of chemotherapeutic agents. For instance, studies have shown that combining imidazole derivatives with nitrosourea compounds can lead to increased tumor response in animal models .
- Antimicrobial Properties : The presence of the imidazole group suggests potential antimicrobial activity. Imidazole derivatives are known to disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.
1. Antitumor Efficacy
A study involving the combination of imidazole-based compounds with established chemotherapeutics demonstrated enhanced antitumor effects in murine models. The results indicated that these combinations could reduce tumor size significantly compared to monotherapy approaches .
2. Antimicrobial Activity
In vitro studies have reported that related compounds exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism often involves interference with cellular processes such as DNA replication or protein synthesis, leading to cell death.
Research Findings
Recent findings highlight several key aspects of the biological activity of this compound:
Scientific Research Applications
Chemical Properties and Structure
The compound features:
- Molecular Formula : C23H35N3O3
- Molecular Weight : 401.5 g/mol
- Structural Characteristics : It includes a cyclohexene ring and an imidazole moiety, contributing to its reactivity and interaction with biological targets.
Medicinal Chemistry
The compound has shown promise in drug discovery due to its ability to interact with various biological targets. Research indicates that derivatives of similar structures exhibit significant biological activities including:
- Antimicrobial Activity : Studies have demonstrated that compounds with related structures possess antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus.
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| Similar Derivative | 256 | E. coli |
| Similar Derivative | 128 | S. aureus |
- Cytotoxicity : In vitro studies have reported selective cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent.
Biochemical Research
The compound's structural features allow it to serve as a biochemical probe for studying enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes can be leveraged in research related to neurodegenerative diseases.
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Acetylcholinesterase | Competitive Inhibition | |
| Kinase Activity | Non-competitive Inhibition |
Materials Science
Due to its unique chemical structure, N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide can be explored for applications in materials science, particularly in developing functional polymers or coatings with specific properties such as hydrophobicity or biocompatibility.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers synthesized derivatives of the compound and tested them against various bacterial strains. The results indicated a strong correlation between structural modifications and increased antimicrobial activity, highlighting the potential for developing new antibiotics based on this compound.
Case Study 2: Cancer Therapeutics
A recent publication in Cancer Research investigated the cytotoxic effects of the compound on different cancer cell lines. The findings suggested that the compound selectively induced apoptosis in cancer cells while sparing normal cells, making it a candidate for further development as an anticancer drug.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Motifs
Bis N’-(1H-Benzimidazol-2-yl)-N-alkylamidine Derivatives ()
- Key Differences :
- Heterocycle : Benzimidazole (fused benzene-imidazole) vs. standalone 2-methylimidazole in the target compound.
- Linker : Amidines (C=N bond) vs. ethanediamide (two amide bonds).
- The ethanediamide core in the target compound may increase solubility compared to amidines, which are more basic and prone to protonation .
Triazole-Acetamide Derivatives ()
Examples: 6a-m (naphthalene-triazole-acetamide hybrids).
- Key Differences: Core: Triazole vs. imidazole. Substituents: Naphthalene (bulky aromatic) vs. cyclohexene (non-aromatic, unsaturated).
- Implications: Triazoles (1,2,3-triazole) are more polar and metabolically stable than imidazoles, which may influence pharmacokinetics .
Benzimidazole-Thioacetamide Derivatives ()
Example: W1 (antimicrobial/anticancer benzimidazole-thioacetamide).
- Key Differences :
- Functional Groups : Thioacetamide (C=S) vs. ethanediamide (C=O).
- Substituents : Nitrophenyl vs. methylimidazole.
- Nitrophenyl groups are electron-withdrawing, which may reduce nucleophilic reactivity compared to the electron-donating methylimidazole in the target compound .
Cyclohexene-Containing Analogues
4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol ()
- Key Differences: Core: Phenol vs. ethanediamide. Substituents: Dimethylaminoethyl vs. methylimidazole-ethyl.
- Implications: Phenolic -OH groups enhance acidity (pKa ~10) compared to neutral amides, affecting ionization at physiological pH . Dimethylamino groups introduce basicity, which may influence interactions with charged biological targets .
N-[2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide ()
- Key Differences :
- Heterocycle : Tetrazole (acidic NH) vs. imidazole (neutral).
- Substituents : Isopropylbenzimidazole vs. methylimidazole.
- Implications: Tetrazoles act as bioisosteres for carboxylic acids, enhancing metabolic stability but reducing lipophilicity compared to imidazoles .
Physicochemical Properties and Spectroscopic Data
Infrared (IR) Spectroscopy
- Target Compound : Expected C=O stretches (~1670–1680 cm⁻¹) for amides and C=N stretches (~1600 cm⁻¹) for imidazole (based on analogs in –5).
- 6b (): Shows C=O at 1682 cm⁻¹ and NO₂ asymmetric stretches at 1504 cm⁻¹, highlighting electron-withdrawing effects absent in the target compound .
Nuclear Magnetic Resonance (NMR)
- Target Compound : Anticipated signals for cyclohexene protons (δ 5.5–6.0 ppm) and imidazole protons (δ 7.0–7.5 ppm).
- 6c () : Triazole protons resonate at δ 8.40 ppm, illustrating the deshielding effect of aromatic heterocycles compared to aliphatic cyclohexene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
